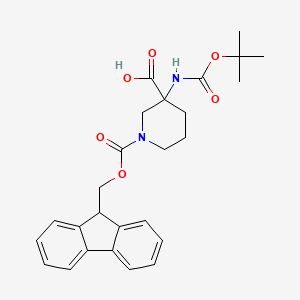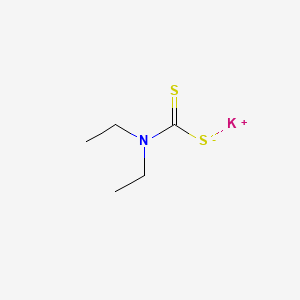
3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid
概要
説明
3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is a compound that features both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amino functions during chemical reactions . The compound’s molecular formula is C26H30N2O6, and it has a molecular weight of 466.53 g/mol .
作用機序
Target of Action
Similar compounds have been used in the preparation of synthetic peptide amides as kappa opioid receptor agonists . These receptors play a crucial role in pain perception, mood, and consciousness.
Mode of Action
It’s known that the compound contains protective groups (boc and fmoc) that can be selectively removed during peptide synthesis . This allows for the controlled addition of amino acids to the growing peptide chain.
Biochemical Pathways
Compounds with similar structures have been implicated in the kappa opioid receptor pathway , which can influence pain perception and mood regulation.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 6581±550 °C and a density of 131±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds have been used in the synthesis of peptide amides, which can act as kappa opioid receptor agonists . This could result in analgesic effects and changes in mood.
Action Environment
It’s known that the compound is stable under normal experimental conditions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid typically involves the protection of the amino group of piperidine with Boc and Fmoc groups. The process begins with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .
化学反応の分析
Types of Reactions
3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Fmoc groups can be removed under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include the deprotected piperidine derivatives and substituted piperidine compounds .
科学的研究の応用
3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
類似化合物との比較
Similar Compounds
3-Boc-amino-1-fmoc-piperidine-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
4-Boc-amino-1-fmoc-piperidine-4-carboxylic acid: Another similar compound with both Boc and Fmoc protecting groups.
Uniqueness
3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is unique due to its specific combination of Boc and Fmoc protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly valuable in multi-step organic synthesis .
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)13-8-14-28(16-26)24(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUJPWRCQQVACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368866-19-7 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile](/img/structure/B3370284.png)













